4-Amino-3-chlorophenol hydrochloride
Overview
Description
4-Amino-3-chlorophenol hydrochloride is a compound that is closely related to various chlorophenyl derivatives, which have been studied for their structural and electronic properties. While the specific compound is not directly studied in the provided papers, related compounds such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole , isomers of 4-amino-3-(4-chlorophenyl)butyric acid , and 4-amino-3(4-chlorophenyl) butanoic acid have been analyzed using various spectroscopic techniques and computational methods.
Synthesis Analysis
The synthesis of related chlorophenyl compounds often involves multi-step reactions with careful control of reaction conditions to achieve the desired isomer or enantiomer. For instance, the chiral resolution of 4-amino-3-(4-chlorophenyl)butyric acid isomers was achieved through derivatization followed by liquid chromatography . The synthesis process is crucial for obtaining pure compounds, which are then suitable for further analysis and potential pharmacological applications, as seen with the resolution of 3-(p-chlorophenyl)-4-aminobutanoic acid into enantiomers .
Molecular Structure Analysis
The molecular structure of chlorophenyl derivatives is often characterized using X-ray diffraction techniques, as demonstrated in the study of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole . Additionally, computational methods such as density functional theory (DFT) are employed to optimize the molecular structure and predict various properties. The molecular geometry, including bond lengths, angles, and torsion angles, is calculated to provide insight into the stability and electronic properties of the compounds .
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds can be inferred from their electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These properties are crucial in understanding the potential chemical reactions the compounds can undergo. For example, the first-order hyperpolarizability and molecular electrostatic potential maps suggest that these compounds could participate in various chemical reactions and have potential applications as nonlinear optical (NLO) materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl derivatives, such as vibrational spectra, NMR chemical shifts, and thermodynamic properties, are thoroughly analyzed using both experimental and computational methods. FT-IR, FT-Raman, and NMR spectroscopy provide detailed information about the vibrational modes and chemical environment of the atoms within the molecule . Computational studies complement these findings by predicting properties such as dipole moments, hyperpolarizability, and intramolecular charge transfer, which are indicative of the molecule's behavior in different physical states and under various external stimuli .
Scientific Research Applications
Sonochemical Degradation of Aromatic Organic Pollutants
4-Amino-3-chlorophenol hydrochloride is involved in the sonochemical degradation of various aromatic pollutants. Studies have shown its efficacy in the mineralization of chlorophenols, demonstrating its potential in environmental remediation. This process is advantageous due to the minimal formation of organic byproducts, making it a superior method compared to other remediation techniques (Goskonda, Catallo, & Junk, 2002).
Stress Impact on Amino Acid Biosynthesis
Research has revealed that chlorophenols, including derivatives of 4-amino-3-chlorophenol, impact the biosynthesis of aromatic amino acids. This effect has been studied using genome-wide growth screens, highlighting the compound's influence on cellular metabolic pathways, particularly in eukaryotes (Yadav, Shitiz, Pandey, & Yadav, 2011).
Photocatalytic Decomposition in Water
The compound is also significant in the development of photocatalytic materials for water treatment. Studies have focused on synthesizing magnetic nanocomposites using derivatives of 4-amino-3-chlorophenol for the effective decomposition of chlorophenols in water, demonstrating its utility in water purification technologies (Singh, Senapati, Borgohain, & Sarma, 2017).
Synthesis of Pharmaceutical Intermediates
4-Amino-3-chlorophenol hydrochloride plays a role in the synthesis of various pharmaceutical intermediates. For instance, it has been used as a starting material in the synthesis of key intermediates for drugs like pranlukast, showcasing its importance in pharmaceutical manufacturing (Wu, 2011).
Environmental and Industrial Applications
The compound is integral in studies related to environmental pollution and industrial processes. Research includes investigating its degradation under various conditions, assessing the impact of different ions on its hydrodechlorination, and understanding its role in industrial pickling processes (Xia et al., 2009; Gupta et al., 2017).
Safety And Hazards
4-Amino-3-chlorophenol hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
4-amino-3-chlorophenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJVQGMBFQGZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503908 | |
Record name | 4-Amino-3-chlorophenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-chlorophenol hydrochloride | |
CAS RN |
52671-64-4 | |
Record name | 4-Amino-3-chlorophenol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52671-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-chlorophenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-amino-3-chloro-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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